3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TO-PRO 1 is a DNA binding fluorochrome, widely used in scientific research for its ability to bind to DNA through intercalation. This compound is particularly valuable for staining necrotic cells, making it an essential tool in various biological and medical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
TO-PRO 1 is synthesized through a series of chemical reactions involving the formation of a quinolinium compound. The synthesis typically involves the reaction of a benzothiazole derivative with a trimethylammonium propyl group, followed by iodination to produce the final product .
Industrial Production Methods
In industrial settings, TO-PRO 1 is produced using large-scale chemical synthesis techniques. The process involves the careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
TO-PRO 1 primarily undergoes intercalation reactions with DNA. This involves the insertion of the compound between the base pairs of the DNA double helix, which is a type of non-covalent interaction .
Common Reagents and Conditions
The intercalation reaction of TO-PRO 1 with DNA typically occurs under physiological conditions, such as in aqueous buffers at neutral pH. The presence of divalent cations, such as magnesium or calcium, can enhance the binding affinity of TO-PRO 1 to DNA .
Major Products Formed
The primary product of the interaction between TO-PRO 1 and DNA is a stable DNA-fluorochrome complex. This complex exhibits strong fluorescence, which can be detected using various fluorescence microscopy techniques .
Scientific Research Applications
TO-PRO 1 has a wide range of applications in scientific research:
Mechanism of Action
TO-PRO 1 exerts its effects by intercalating into the DNA double helix. This intercalation disrupts the normal structure of the DNA, leading to changes in its physical and chemical properties. The compound binds to DNA through non-covalent interactions, primarily involving π-π stacking and electrostatic interactions . The primary molecular target of TO-PRO 1 is the DNA itself, and the pathways involved include the disruption of DNA replication and transcription processes .
Comparison with Similar Compounds
TO-PRO 1 is part of a family of cyanine monomeric nucleic acid stains, which also includes compounds such as YO-PRO 1, TOTO 1, and SYBR Green I . Compared to these similar compounds, TO-PRO 1 is unique in its high affinity for DNA and its ability to selectively stain necrotic cells. This makes it particularly useful for applications where distinguishing between live and dead cells is crucial .
List of Similar Compounds
- YO-PRO 1
- TOTO 1
- SYBR Green I
TO-PRO 1 stands out due to its specific binding properties and its effectiveness in various biological and medical applications .
Properties
Molecular Formula |
C24H29I2N3S |
---|---|
Molecular Weight |
645.4 g/mol |
IUPAC Name |
trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide |
InChI |
InChI=1S/C24H29N3S.2HI/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21;;/h5-8,10-14,16,18H,9,15,17H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
DPXHITFUCHFTKR-UHFFFAOYSA-L |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.